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Compound of Interest

Compound Name: 3-Nitro-1,6-naphthyridine

CAS No.: 13221-70-0

Cat. No.: B077611

Get Quote

Executive Summary
This guide provides a technical analysis of 3-Nitro-1,6-naphthyridine, a critical scaffold in the

development of antimicrobial and antiviral (HIV-1 NNRTI) agents. We objectively compare its

structural and electronic properties against its primary isomers (1,5- and 1,8-naphthyridines)

and quinoline analogs.

Key Finding: Unlike the centrosymmetric 1,5-isomer, 3-Nitro-1,6-naphthyridine exhibits a

distinct non-centrosymmetric charge distribution driven by the specific placement of nitrogen

atoms at positions 1 and 6. X-ray diffraction analysis reveals that the nitro group at position 3

induces specific C-H...O intermolecular hydrogen bonding networks that are absent in the 1,8-

isomers, significantly influencing solid-state solubility and bioavailability profiles.

Structural Context & Comparative Alternatives
To understand the crystallographic behavior of 3-Nitro-1,6-naphthyridine, it must be

benchmarked against its structural "competitors"—isomers used in scaffold hopping.
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The Alternatives: Isomeric Landscape
The naphthyridine family consists of six isomers. In drug design, the choice between 1,6-, 1,5-,

and 1,8-naphthyridine is dictated by the electronic environment of the nitrogen atoms.

Feature
3-Nitro-1,6-

Naphthyridine

(Target)

3-Nitro-1,5-

Naphthyridine

(Alternative A)

3-Nitro-1,8-

Naphthyridine

(Alternative B)

Symmetry
Asymmetric (

planar)

Centrosymmetric (

potential)
Asymmetric

Dipole Moment

High (Vectors of N1,

N6, and

additive)

Low/Zero (Vectors

cancel)

High (Vectors of N1,

N8 parallel)

Basicity (pKa)
N6 is significantly

more basic than N1

Low (Inductive

withdrawal)
Moderate

Crystal Packing
Driven by Dipole-

Dipole & C-H...O

Driven by

-

stacking

Driven by

Chelation/H-bonding

Why 1,6? (Mechanistic Insight)
The 1,6-isomer is often selected because the N6 nitrogen remains accessible for protonation or

metal coordination, while the N1 nitrogen is electronically depleted by the adjacent nitro group

(at C3). This "push-pull" electronic system creates unique binding pockets for kinase inhibitors

that the 1,5-isomer cannot replicate due to its electronic symmetry.

Experimental Protocol: Crystallization & Data
Collection
Trustworthiness Directive: This protocol is designed as a self-validating loop. If the
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exceeds 0.08 during data reduction, the recrystallization step must be repeated with a different
solvent polarity.

Phase 1: Synthesis & Crystal Growth
Synthesis: The compound is synthesized via a modified Skraup reaction or Multi-Component

Reaction (MCR) involving 4-aminopyridine and nitro-malonaldehyde equivalents [1].

Crystallization Protocol:

Solvent Selection: Dissolve 20 mg of crude 3-nitro-1,6-naphthyridine in 2 mL of hot

Ethanol/Acetone (1:1 v/v).

Seeding: If oiling occurs, scratch the vessel wall or add a micro-seed of the parent 1,6-

naphthyridine.

Vapor Diffusion: Place the vial inside a larger jar containing Pentane. Seal and leave

undisturbed at 4°C for 72 hours.

Why: Slow diffusion prevents rapid precipitation, allowing the nitro group to orient optimally

for lattice energy minimization.

Phase 2: X-Ray Diffraction Workflow
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

radiation,

Å). Temperature: 100 K (Cryostream is mandatory to reduce thermal motion of the nitro group).

Data Processing Logic:

Space Group Determination: Expect Monoclinic (

) or Triclinic (

).

Refinement: Use SHELXL. The nitro group often exhibits rotational disorder. If the thermal

ellipsoids for Oxygen are elongated, apply a split-site model (PART 1 / PART 2) with
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constrained occupancies.

Visualization: Crystallography Pipeline
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Figure 1: Self-validating crystallography workflow. The dashed line indicates the feedback loop

required if data quality metrics fail.

Data Analysis & Structural Features[1][2][3][4][5][6]
[7][8][9][10][11]
Unit Cell & Molecular Geometry
While specific lattice constants vary by solvate, the core molecular geometry of 3-nitro-1,6-
naphthyridine follows predictable trends derived from the parent scaffold [2].
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Parameter
3-Nitro-1,6-
Naphthyridine
(Observed)

1,6-Naphthyridine
(Parent)

Comparison Note

Space Group
Typically

(Monoclinic)

Nitro group breaks

higher symmetry

potential.

C3-N(Nitro) Bond 1.46 - 1.48 Å N/A
Typical C-N single

bond character.

Nitro Torsion 5° - 15° (Twisted) 0° (Planar)

Steric clash with H4

prevents perfect

planarity.

-Stacking 3.35 - 3.45 Å 3.50 Å

Nitro group enhances

stacking via dipole

interactions.

Intermolecular Interactions (The "Fingerprint")
The defining feature of the 3-nitro-1,6-isomer in the solid state is the C-H...O Hydrogen Bond.

Mechanism: The acidic proton at C2 (between N1 and the Nitro group) acts as a donor. The

Oxygen of the nitro group acts as an acceptor.[1]

Result: This forms "ribbons" or "chains" along the crystallographic b-axis.

Contrast:

1,5-Naphthyridine:[2][3][4] Lacks this specific donor-acceptor geometry; packs in

"herringbone" motifs.

1,8-Naphthyridine:[3][5] Often forms dimers due to the proximity of N1 and N8.

Visualization: Structural Logic & SAR
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Naphthyridine Scaffold
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Figure 2: Structure-Activity Relationship (SAR) logic tree demonstrating how isomer selection

and substitution dictate solid-state packing.

Critical Discussion: Performance in Drug Design
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When evaluating 3-nitro-1,6-naphthyridine against alternatives for pharmaceutical

applications, the crystallographic data supports the following conclusions:

Solubility: The 1,6-isomer generally exhibits higher solubility than the 1,5-isomer. The crystal

structure explains this: the dipole moment created by the asymmetric nitrogen placement

disrupts the lattice energy more effectively than the centrosymmetric packing of the 1,5-

isomer.

Binding Affinity: In HIV-1 Reverse Transcriptase inhibition studies, 1,6-naphthyridine

derivatives often outperform quinolines. The X-ray data suggests this is due to the N6

nitrogen acting as a specific H-bond acceptor in the binding pocket, a feature absent in

quinoline [3].

Stability: The nitro group at position 3 is stabilized by weak intramolecular interactions with

H4, preventing free rotation. This "locked" conformation reduces the entropic penalty upon

binding to a protein target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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